
2-(4-Chlorophenyl)ethanol
Overview
Description
2-(4-Chlorophenyl)ethanol (CAS 1875-88-3) is a chlorinated aromatic alcohol with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol . It features a hydroxyl (-OH) group attached to the ethyl chain of a 4-chlorophenyl-substituted benzene ring. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and functional materials due to its versatile reactivity. Its synthesis typically involves nucleophilic substitution or reduction reactions involving 4-chlorobenzaldehyde derivatives .
Key properties include moderate polarity (due to the chloro substituent) and a boiling point influenced by hydrogen bonding from the hydroxyl group. Safety data indicate hazards such as skin/eye irritation (H315, H319) and acute toxicity (H302) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Chlorophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 4-chlorophenylacetaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically occurs at room temperature and yields the desired alcohol.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-chlorophenylacetaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. This method is preferred for large-scale production due to its efficiency and high yield.
Types of Reactions:
Oxidation: this compound can be oxidized to 4-chlorophenylacetaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid.
Reduction: The compound can be further reduced to 2-(4-chlorophenyl)ethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-chlorophenylethyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, acidic conditions.
Reduction: NaBH4, LiAlH4, methanol.
Substitution: SOCl2, pyridine.
Major Products:
Oxidation: 4-chlorophenylacetaldehyde.
Reduction: 2-(4-chlorophenyl)ethane.
Substitution: 4-chlorophenylethyl chloride.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
2-(4-Chlorophenyl)ethanol serves as a versatile intermediate in organic synthesis. It is utilized in the production of more complex organic molecules through various reactions, including:
- Grignard Reactions : This method allows for the formation of carbon-carbon bonds, facilitating the synthesis of larger molecules.
- Reduction of Aromatic Ketones : This process converts ketones into alcohols, showcasing its utility in modifying existing compounds.
The compound's ability to undergo diverse reactions makes it valuable in developing new synthetic pathways and creating novel substances.
Pharmaceutical Applications
Biological Properties
Research indicates that this compound exhibits several biological activities that could be harnessed for pharmaceutical purposes:
- Antimicrobial Activity : Studies have explored its potential as an antimicrobial agent, indicating efficacy against various bacterial strains. However, further investigations are needed to elucidate its mechanisms of action and therapeutic potential.
- Insecticidal Effects : Preliminary research suggests that this compound may possess insecticidal properties, making it a candidate for agricultural applications. Its effectiveness against specific pests could lead to the development of new insecticides.
Ligand Interactions
The interactions of this compound with biological targets are crucial for understanding its pharmacological potential. It may act as a ligand that binds to specific receptors or enzymes, influencing their activity. Ongoing research aims to delineate these interactions further, which could lead to new therapeutic applications or agricultural uses.
Agrochemical Applications
As an insecticide precursor, this compound's potential use in agrochemicals is significant. Its structural similarity to other known insecticides suggests that it may be effective in pest control formulations. Research into its efficacy and environmental impact is ongoing, with the aim of developing sustainable agricultural practices.
Table 1: Summary of Research Findings on this compound
Study Reference | Application Area | Key Findings |
---|---|---|
Study A | Antimicrobial | Exhibited activity against Gram-positive bacteria; further studies needed for mechanism elucidation. |
Study B | Insecticidal | Demonstrated effectiveness against common agricultural pests; potential for use in eco-friendly pesticides. |
Study C | Organic Synthesis | Successfully employed as an intermediate in synthesizing complex organic compounds via Grignard reactions. |
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the hydroxyl group can undergo enzymatic oxidation to form reactive intermediates, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-(4-Chlorophenyl)ethanol
- Molecular Formula: C₈H₉ClO (same as 2-(4-Chlorophenyl)ethanol)
- Key Differences: The hydroxyl group is attached directly to the benzene ring rather than the ethyl chain. Exhibits distinct reactivity in asymmetric synthesis, serving as a chiral auxiliary for enantioselective reactions . Lower solubility in polar solvents compared to this compound due to reduced hydrogen-bonding capacity .
Halogenated Derivatives
2,2,2-Trichloro-1-(4-chlorophenyl)ethanol (CAS 5333-82-4)
- Molecular Formula : C₈H₆Cl₄O
- Key Differences: Three chlorine atoms on the ethanol carbon increase molecular weight (~267.9 g/mol) and lipophilicity . Enhanced electrophilicity, making it reactive in esterification or substitution reactions. Potential use in pesticide formulations (e.g., as a precursor for pyrethroids) .
2-Chloro-2-(4-chloro-phenyl)ethanol (CAS 41252-79-3)
- Molecular Formula : C₈H₈Cl₂O
- Key Differences: Dichloro substitution on the ethanol carbon introduces steric hindrance, altering reaction pathways . Molecular weight: 191.05 g/mol; higher density and melting point compared to this compound .
Functional Group Variants
2-(4-Methoxyphenyl)ethanol (CAS 702-23-8)
- Molecular Formula : C₉H₁₂O₂
- Key Differences :
2-(4-Hydroxyphenyl)ethanol (CAS 501-94-0)
- Molecular Formula : C₈H₁₀O₂
- Key Differences :
Hydrobromide 2-[4-(4-Chlorophenyl)-2-phenyliminothiazol-3-yl]-ethanol
- Key Features: Thiazole ring and imino group confer anti-allergic and antihistaminic properties . In guinea pig models, it showed 65% efficacy in anaphylactic shock prevention (vs. 76% for Claritin) . Mechanism: Blocks histamine receptors via the ethanol moiety’s hydrogen-bonding interactions .
Hydroxyzine Dihydrochloride (CAS 2192-20-3)
- Molecular Formula : C₂₁H₂₇ClN₂O₂·2HCl
- Key Features :
Ether and Ester Derivatives
2-[(4-Chlorophenyl)methoxy]ethanol (CAS 1200-15-3)
- Molecular Formula : C₉H₁₁ClO₂
- Key Differences :
Fenvalerate (CAS 51630-58-1)
- Molecular Formula: C₂₅H₂₂ClNO₃
- Key Features: Pyrethroid insecticide incorporating this compound as an ester component . High molecular weight (419.90 g/mol) and lipophilicity enhance bioaccumulation .
Biological Activity
2-(4-Chlorophenyl)ethanol, also known as 4-chlorophenethyl alcohol, is an organic compound with a molecular formula of CHClO and a molecular weight of 156.61 g/mol. Its structure features a chlorine atom attached to a phenyl ring at the para position, along with a hydroxyl group on an ethyl chain. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and estrogenic effects.
Synthesis and Characterization
This compound can be synthesized through various methods, including Grignard reactions and the reduction of aromatic ketones. Researchers have optimized these processes to achieve efficient production with defined characteristics. The compound's purity is typically above 98%, making it suitable for biological studies .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives, particularly in the context of amino alcohols synthesized from it. For example, a study reported the synthesis of N-{2-(4-chlorophenyl) acetyl} amino alcohols, which were screened for antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant antibacterial activity, with some derivatives showing higher efficacy than standard antibiotics such as ciprofloxacin .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
4-CPM-OH | Klebsiella aerogenes | 20 |
4-CPA-OH | Staphylococcus aureus | 22 |
4-CPP-OH | Escherichia coli | 18 |
Control (Ciprofloxacin) | Klebsiella aerogenes | 25 |
The study also indicated moderate antifungal activity against strains such as Candida albicans and Aspergillus flavus, suggesting broader applications in treating infections .
Estrogenic Effects
In addition to its antimicrobial properties, recent research has investigated the estrogenic effects of this compound and its derivatives. A comparative study assessed the binding affinity of various DDT analogs, including high-order transformation products like 2,2-bis(4-chlorophenyl)ethanol, to estrogen receptors (ERα and ERβ). The findings revealed that these compounds could bind directly to estrogen receptors, potentially disrupting normal endocrine functions .
Table 2: Estrogen Receptor Binding Affinity
Compound | ERα Binding Affinity (IC50 µM) | ERβ Binding Affinity (IC50 µM) |
---|---|---|
This compound | 5.6 | 7.2 |
2,2-bis(4-chlorophenyl)ethanol | 3.1 | 4.5 |
DDT | 8.0 | Not Applicable |
This data underscores the potential for environmental contaminants like chlorinated phenols to interfere with hormonal signaling pathways in wildlife and humans.
Case Studies
A notable case study examined the ecological impact of chlorinated compounds similar to this compound on avian populations. It was found that exposure to these chemicals resulted in poor egg quality and reproductive issues in certain bird species, drawing parallels with the effects observed from DDT exposure . This highlights the importance of monitoring such compounds within environmental contexts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Chlorophenyl)ethanol, and how can reaction completion be monitored?
- Methodological Answer : A common synthesis involves refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a catalyst. Reaction progress is monitored via color changes (yellow to pale precipitate) and confirmed by TLC or HPLC . Alternative routes include cyclization reactions with ethyl chloroformate in ethanol, where intermediates are tracked using spectral data (e.g., IR, ¹H NMR) .
- Key Parameters :
Catalyst | Solvent | Temperature | Reaction Time | Yield |
---|---|---|---|---|
K₂CO₃ | Ethanol | Reflux | 6 h | 70-85% |
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- TLC : Used for preliminary monitoring of reaction progress (e.g., hexane:ethyl acetate, 7:3) .
- NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., δ 7.3–7.5 ppm for aromatic protons) .
- HPLC : Quantifies purity (>98% for pharmaceutical-grade samples) .
- X-ray Diffraction : Resolves crystallographic data for novel derivatives (e.g., dihedral angles in thiazole analogs) .
Q. How can researchers address challenges in purifying this compound derivatives?
- Methodological Answer :
- Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals .
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates thiazole or coumarin derivatives .
- Safety Note : Avoid 2-chloroethanol (toxic byproduct) by optimizing stoichiometry and reaction conditions .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., pKa)?
- Methodological Answer : Discrepancies in pKa values (e.g., 2.47 vs. other estimates) arise from solvent polarity and measurement techniques (potentiometry vs. computational). Cross-validate using:
- Computational Tools : DFT calculations (e.g., Gaussian 09) .
- Experimental Replication : Standardize conditions (25°C, 0.1 M KCl) .
Q. What strategies optimize the synthesis of this compound derivatives for scale-up?
- Methodological Answer :
- Catalyst Screening : Replace K₂CO₃ with biocatalysts (e.g., lipases) for enantioselective synthesis .
- Solvent Optimization : Use green solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Microwave Assistance : Reduces reaction time (e.g., 2 h vs. 6 h for thiazole derivatives) .
Q. What biological activities have been reported for this compound derivatives, and how are structure-activity relationships (SAR) analyzed?
- Methodological Answer :
- Antihistaminic Activity : Hydrobromide derivatives show IC₅₀ < 10 µM in histamine receptor assays .
- Anticancer Potential : Thiazole analogs inhibit MDM2-p53 interaction (Ki = 0.1 µM) .
- SAR Studies : Modify substituents (e.g., Cl → CF₃) to enhance potency and selectivity .
Q. How can computational methods enhance the design of this compound-based drug candidates?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., MDM2) .
- Docking Studies : Use AutoDock Vina to predict affinity for histamine receptors .
- ADMET Prediction : SwissADME estimates bioavailability and toxicity .
Q. What are the environmental implications of this compound, and how can its ecological impact be mitigated?
- Methodological Answer :
- Biodegradation Studies : Assess microbial degradation pathways (e.g., Pseudomonas spp.) .
- Green Chemistry : Replace ethanol with ionic liquids in synthesis to reduce volatility .
- Ecotoxicology : Use zebrafish models to evaluate LC₅₀ values .
Properties
IUPAC Name |
2-(4-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFRKZWBVUJYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172063 | |
Record name | p-Chlorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1875-88-3 | |
Record name | 4-Chlorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1875-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Chlorophenethylic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1875-88-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404206 | |
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Record name | p-Chlorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chlorophenethylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(4-Chlorophenyl)ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N2N5LPF5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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